- Efficient and Rapid Synthesis of Nucleoside Diphosphate Sugars from Nucleoside Phosphorimidazolides, European Journal of Organic Chemistry, 2013, 2013(11), 2147-2154

Cas no 20762-30-5 (ADP Ribose)

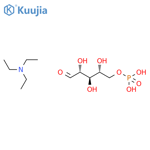

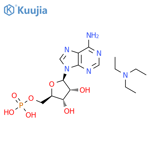

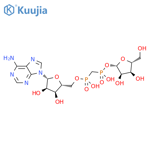

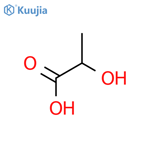

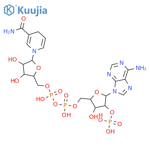

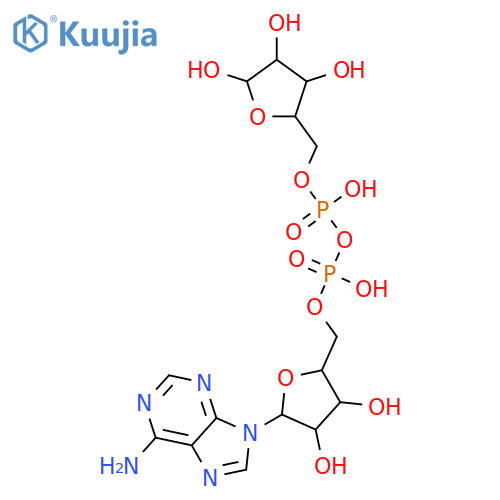

ADP Ribose structure

Nom du produit:ADP Ribose

ADP Ribose Propriétés chimiques et physiques

Nom et identifiant

-

- [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl] hydrogen phosphate

- adenosine 5'-diphosphoribose

- Adenosine diphosphate ribose

- Adenosine pyrophosphate-ribose

- ADPR

- diphosphoric acid-1-adenosin-5'-yl ester-2-D-ribose-5-yl ester

- Diphosphorsaeure-1-adenosin-5'-ylester-2-D-ribose-5-ylester

- Ribose adenosinediphosphate

- Ribose adenosinediphosphate

- Adenosine pyrophosphate-ribose

- Adenosine diphosphoribose

- Adenosine diphosphate ribose

- Adenosine 5'-diphosphoribose

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with D- ribofuranose

- ADPR (nucleotide)

- ADPR

- ADP ribose

- 5-(Adenosine 5'-pyrophosphoryl)-D-ribose

- Ribofuranose, 5→5'-ester with adenosine 5'-(trihydrogen pyrophosphate), D- (8CI)

- Adenosine 5'-pyrophosphate, 5'→5-ester with D-ribofuranose (7CI)

- Adenosine 5'-diphosphate, D-ribose ester (6CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5-ester with D-ribofuranose (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with D-ribose

- UNII-XV3S4KV26E

- Adenosine 5'-diphosphate, D-ribose ester (6CI)

- Adenosine 5'-(trihydrogen diphosphate), P'-->5-ester with D-ribose

- GTPL2444

- Adenosine 5'-(trihydrogen diphosphate), P'-5-ester with D-ribose (9CI)

- ADP Ribose

- Ribofuranose, 5-5'-ester with adenosine 5'-(trihydrogen pyrophosphate), D-

- ADPR (nucleotide)

- D0E9LJ

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5-ester with D-ribofuranose (8CI)

- Q27074316

- [32P]-ADP-ribose

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5-ester with D-ribofuranose

- Adenosine 5'-pyrophosphate, 5'-5-ester with D-ribofuranose (7CI)

- 20762-30-5

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentoxy]phosphoryl] hydrogen phosphate

- JNT

- Ribofuranose, 5-5'-ester with adenosine 5'-(trihydrogen pyrophosphate), D- (8CI)

- Adenosine diphosphoribose

- Adenosine 5'-diphosphate, D-ribose ester

- XV3S4KV26E

- Adenosine 5'-pyrophosphate, 5'→5-ester with D-ribofuranose (7CI)

- Ribofuranose, 5→5'-ester with adenosine 5'-(trihydrogen pyrophosphate), D- (8CI)

- 5-(Adenosine 5'-pyrophosphoryl)-D-ribose

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with D-ribofuranose

- Adenosine 5'-diphosphoric acid β-(5-deoxy-D-ribos-5-yl) ester

- Adenosindiphosphoribose

- (((2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate

- 1ST161970

- ((2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl (hydroxy-((2R,3R,4R)-2,3,4-trihydroxy-5-oxopentoxy)phosphoryl) hydrogen phosphate

-

- Piscine à noyau: InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,7+,8+,10-,11+,12+,15+/m0/s1

- La clé Inchi: PWJFNRJRHXWEPT-AOOZFPJJSA-N

- Sourire: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N

Propriétés calculées

- Qualité précise: 591.06200

- Masse isotopique unique: 559.07167442g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 8

- Nombre de récepteurs de liaison hydrogène: 18

- Comptage des atomes lourds: 36

- Nombre de liaisons rotatives: 12

- Complexité: 860

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 7

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 299Ų

- Le xlogp3: -6.4

Propriétés expérimentales

- Dense: 2.24±0.1 g/cm3(Predicted)

- Point d'ébullition: 1007.5±75.0 °C(Predicted)

- Le PSA: 340.60000

- Le LogP: -3.45150

- Le PKA: 1.13±0.50(Predicted)

ADP Ribose PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | A207620-25mg |

ADP Ribose |

20762-30-5 | 25mg |

$ 800.00 | 2023-09-09 | ||

| TRC | A207620-100mg |

ADP Ribose |

20762-30-5 | 100mg |

$ 960.00 | 2021-05-07 | ||

| TRC | A207620-50mg |

ADP Ribose |

20762-30-5 | 50mg |

$ 495.00 | 2021-05-07 | ||

| TRC | A207620-10mg |

ADP Ribose |

20762-30-5 | 10mg |

$ 120.00 | 2021-05-07 | ||

| TRC | A207620-2.5mg |

ADP Ribose |

20762-30-5 | 2.5mg |

$ 190.00 | 2023-04-19 |

ADP Ribose Méthode de production

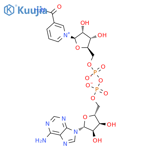

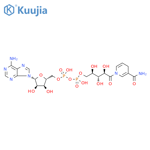

Synthetic Routes 1

Conditions de réaction

1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, 6-8 h, rt

1.2R:NaClO4, S:Me2CO, rt

2.1R:MgCl2, S:DMF, 5 min, rt

2.2S:DMF, 8 h, rt

2.3R:H2O

1.2R:NaClO4, S:Me2CO, rt

2.1R:MgCl2, S:DMF, 5 min, rt

2.2S:DMF, 8 h, rt

2.3R:H2O

Référence

Synthetic Routes 2

Conditions de réaction

1.1

Référence

- Putative chanzyme activity of TRPM2 cation channel is unrelated to pore gating, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(47), 16949-16954

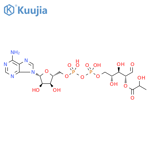

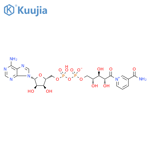

Synthetic Routes 3

Conditions de réaction

1.1R:C5H5N, rt

1.220 min, 90°C

1.3S:MeOH, S:EtOH, S:Me2CHOH, 90°C → rt

1.220 min, 90°C

1.3S:MeOH, S:EtOH, S:Me2CHOH, 90°C → rt

Référence

- One-Step, Non-Enzymatic Synthesis of O-Acetyl-ADP-ribose and Analogs from NAD and Carboxylates, Journal of Organic Chemistry, 2011, 76(16), 6465-6474

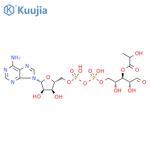

Synthetic Routes 4

Conditions de réaction

1.1S:H2O, 16 h, 50°C

2.1S:H2O, 16 h, 50°C

2.1S:H2O, 16 h, 50°C

Référence

- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

ADP Ribose Raw materials

- D-Ribose, 5-(dihydrogen phosphate), compd. with N,N-diethylethanamine (1:1)

- Lactate

- Adenosine, 5'-[hydrogen P-[[hydroxy(β-D-ribofuranosyloxy)phosphinyl]methyl]phosphonate]

- Imidazole

- 5'-Adenylic acid, compd. with N,N-diethylethanamine (1:1)

- β-NADPH-d4

- b-Nicotinamide Adenine Dinucleotide

ADP Ribose Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with 1-C-[3-(aminocarbonyl)-1(4H)-pyridinyl]-D-ribose (1252804-06-0)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-(aminocarbonyl)-1-D-ribonoylpyridinium, inner salt (1273577-05-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with D-ribose 2-(2-hydroxypropanoate) (1312013-64-1)

- Nicotinamide (98-92-0)

- Adenosine 5'-(trihydrogen diphosphate), P'→5-ester with D-ribose 3-(2-hydroxypropanoate) (1312013-63-0)

- ADP Ribose (20762-30-5)

- b-Nicotinamide Adenine Dinucleotide (53-84-9)

ADP Ribose Littérature connexe

-

Giulia Pergolizzi,Julea N. Butt,Richard P. Bowater,Gerd K. Wagner Chem. Commun. 2011 47 12655

-

Sumit Choudhury,Jin-Ook Baeg,No-Joong Park,Rajesh K. Yadav Green Chem. 2014 16 4389

-

Huimin Wu,Zhenjun Yang,Liangren Zhang,Lihe Zhang New J. Chem. 2010 34 956

-

Qiang Liu,Hans. A. V. Kistemaker,Herman S. Overkleeft,Gijsbert A. van der Marel,Dmitri V. Filippov Chem. Commun. 2017 53 10255

-

Haitang Yang,Fangjia Fu,Wei Li,Wei Wei,Yuanjian Zhang,Songqin Liu Chem. Sci. 2019 10 3706

Classification associée

- Solvants et chimiques organiques Composés organiques nucléosides, nucléotides et analogues nucléotides puriques Diphosphates de ribonucléoside de purine

- Solvants et chimiques organiques Composés organiques nucléosides, nucléotides et analogues nucléotides puriques purine-ribonucléotides Diphosphates de ribonucléoside de purine

20762-30-5 (ADP Ribose) Produits connexes

- 56-65-5(Adenosine 5'-Triphosphate)

- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)

- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)

- 1927-31-7(2'-Deoxy-5'-ATP)

- 58-64-0(Adenosine 5'-Diphosphate)

- 12034-39-8(disodium tetrasulphide)

- 2171159-82-1(1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-4-carboxylic acid)

- 1779850-17-7(1-benzyl-3-(piperidin-3-yl)methylpiperidine)

- 72993-43-2((2-Ethyl-1H-imidazol-5-yl)methanol)

- 2227660-10-6(methyl (3R)-3-(4-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate)

Fournisseurs recommandés

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot